Higher Lipophilicity (XLogP3) Relative to Imidazole-Methyl Azetidine Analog (CAS 2548995-45-3)
The target compound exhibits a computed XLogP3 of 2.9, indicating moderate lipophilicity suitable for crossing lipid membranes [1]. In contrast, the closely related 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 2548995-45-3) has a lower XLogP3 of 2.2 [2]. This difference of 0.7 log units suggests that the target compound may have superior passive membrane permeability, a critical parameter for cellular target engagement. The comparison is based on computational predictions using the XLogP3 algorithm and should be interpreted as a class-level inference rather than a direct head-to-head experimental measurement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 (predicted) [1] |
| Comparator Or Baseline | 2.2 (predicted) for 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 2548995-45-3) [2] |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1][2] |
Why This Matters
Higher lipophilicity may translate to better membrane permeability, making the target compound preferable for cell-based assays or in vivo studies where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 154854426. https://pubchem.ncbi.nlm.nih.gov/compound/2548997-18-6. View Source
- [2] Kuujia Product Page for CAS 2548995-45-3. http://www.kuujia.com. View Source
